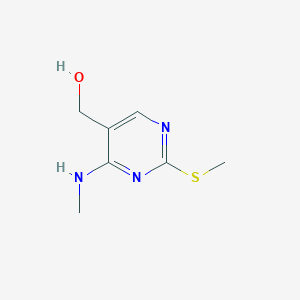

5,6-二甲基-2-氧代-1,2-二氢吡啶-3-腈

描述

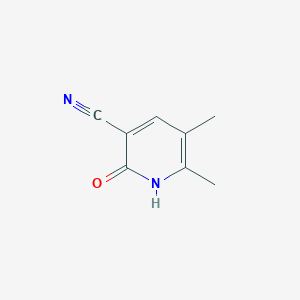

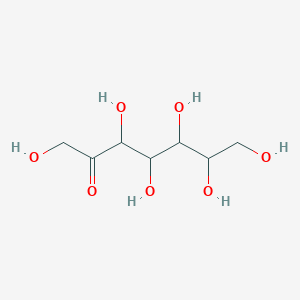

Synthesis Analysis The synthesis of derivatives of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves condensation reactions, highlighting the formation of novel compounds through the reaction of specific precursors. For instance, the condensation reaction of 6-formylvisnagin with 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile yields a novel compound, indicating the versatility and reactivity of this chemical structure in synthesizing diverse compounds (Roushdy et al., 2019).

Molecular Structure Analysis Molecular and crystal structure analyses of derivatives related to 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reveal complex geometries and interactions. For example, X-ray diffraction analysis has been used to determine the structures of similar compounds, showing that these molecules often have distorted envelope conformations and engage in intermolecular hydrogen bonding (Jansone et al., 2007).

Chemical Reactions and Properties The chemical reactions involving 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives demonstrate their reactivity and potential for creating various functional materials. For instance, the reaction of 3-pentylpentane-2,4-dione with cyanothioacetamide affords 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, highlighting the synthetic utility of these compounds in generating materials with potential applications in optoelectronics and biological activities (Buryi et al., 2019).

Physical Properties Analysis The physical properties of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, such as their optical and electrical characteristics, are influenced by their molecular structures. The experimental optical absorption results indicate direct transitions, which are essential for their applicability in optoelectronic devices. These findings suggest that the synthesized compounds exhibit increased photocurrent and photosensitivity with increasing illumination intensity, confirming their potential in optoelectronic applications (Roushdy et al., 2019).

Chemical Properties Analysis The chemical properties of these compounds, such as their reactivity towards different chemical reactions, enable the synthesis of a wide range of derivatives with varied biological and physicochemical properties. The synthesis and antimicrobial activity of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives showcase the chemical versatility and potential therapeutic applications of these compounds (Khidre et al., 2011).

科学研究应用

有机合成和药物发现:一种从 2-吡啶酮环合成 1,2-二氢-6-甲基-2-氧代吡啶-3-腈的新方法在有机合成和药物发现中具有潜在应用 (Gorobets 等人,2009)。

抗菌和抗真菌活性:合成的 1-取代氨基-4,6-二甲基-2-氧代-吡啶-3-腈衍生物表现出有希望的抗菌和抗真菌特性。化合物 8a 和 8b 表现出的效果可与众所周知的试剂相媲美 (Khidre、Abu-Hashem 和 El-Shazly,2011)。

晶体结构分析:对各种衍生物(如 2-氨基-4-(4-溴苯基)-6-氧代-1-苯基-1,4,5,6-四氢吡啶-3-腈)的晶体结构的研究提供了对它们的分子构型的见解,这对于理解它们的化学行为至关重要 (Naghiyev 等人,2022)。

溶剂中的物理性质:在不同温度下对二氢吡啶衍生物在二甲基亚砜中的研究揭示了它们的密度、粘度和超声速,有助于理解它们的成键或断键过程 (Baluja 和 Talaviya,2016)。

光电应用:一项涉及新型化合物 1-[{[(4-甲氧基-5-氧代-5H-呋喃[3,2-g]色烯-6-基)亚甲基]氨基}-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-腈 (MFCMP) 的合成、光谱表征和光敏性研究,突出了它在光电器件中的潜力,因为它随着光照强度的增加而增加了光电流和光敏性 (Roushdy 等人,2019)。

未来方向

The future directions for the study of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile could include further exploration of its synthesis, chemical reactions, and biological activities. More research is needed to fully understand its mechanism of action and potential applications in various fields .

属性

IUPAC Name |

5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-7(4-9)8(11)10-6(5)2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGNNHLZTBPABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343555 | |

| Record name | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

CAS RN |

72716-80-4 | |

| Record name | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do thieno[2,3-b]pyridine derivatives exhibit neurotropic activity?

A1: While the exact mechanism of action can vary depending on the specific derivative, research suggests that these compounds may interact with neurotransmitter receptors or modulate the activity of enzymes involved in neurotransmission. For example, some thieno[2,3-b]pyridines have shown affinity for serotonin receptors [, ]. Further research is needed to fully elucidate the mechanisms underlying their neurotropic effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)